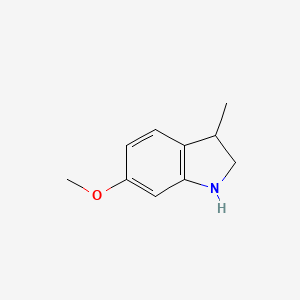

6-methoxy-3-methyl-2,3-dihydro-1H-indole

Description

Contextualization within the Dihydroindole Chemical Class

6-methoxy-3-methyl-2,3-dihydro-1H-indole belongs to the dihydroindole, or indoline (B122111), chemical class. wikipedia.org Dihydroindoles are characterized by a bicyclic structure where a benzene (B151609) ring is fused to a saturated five-membered, nitrogen-containing ring. wikipedia.org This saturated pyrroline (B1223166) ring distinguishes them from their aromatic counterparts, indoles, which feature an unsaturated pyrrole (B145914) ring. The saturation at the 2,3-bond results in different geometric and electronic properties compared to the planar indole (B1671886) system.

The indoline framework is a common structural motif found in a variety of natural products and synthetically developed compounds with medicinal value. researchgate.net The versatility of the dihydroindole scaffold allows for substitutions at various positions on both the aromatic and the saturated rings, leading to a diverse library of derivatives. 6-methoxy-3-methyl-2,3-dihydro-1H-indole is one such derivative, specified by a methoxy (B1213986) substituent at the 6-position of the benzene ring and a methyl group at the 3-position of the saturated ring. These modifications are crucial as they can significantly influence the molecule's interaction with biological targets. Dihydroindoles like this are often synthesized through the reduction of corresponding indole precursors. nih.govacs.org

Significance of the Indole and Dihydroindole Scaffold in Chemical and Biological Sciences

The indole scaffold is one of the most important heterocyclic systems in science, forming the core of a vast number of natural and synthetic molecules with profound biological importance. nih.govrsc.org It is the structural basis for the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin (B1676174). nih.govscilit.com The indole nucleus is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in known drugs and biologically active compounds. mdpi.commdpi.com Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties. rsc.orgscilit.comchim.itopenmedicinalchemistryjournal.com

The dihydroindole (indoline) scaffold, as the reduced form of indole, shares this significance. wikipedia.orgresearchgate.net It is also a key structural component in many pharmaceuticals and natural alkaloids. researchgate.net The non-planar, more flexible structure of the dihydroindole ring, compared to the rigid indole ring, allows for different spatial arrangements of substituents, which can be advantageous for binding to specific biological targets like enzymes and receptors. Research has shown that dihydroindole derivatives are promising agents for developing compounds with neuroprotective and antioxidant properties. nih.gov The presence of a methoxy group on the indole or dihydroindole ring, as in the subject compound, is known to enhance or modulate reactivity and biological activity, making these "methoxy-activated" indoles a topic of significant research interest. chim.it

Table 1: Examples of Biologically Active Indole and Dihydroindole Derivatives

| Compound Class | Example Compound | Biological Significance |

| Indole Alkaloids | Reserpine | Antihypertensive agent. rsc.orgmdpi.com |

| Indole Neurotransmitters | Serotonin | Important neurotransmitter in the CNS, cardiovascular, and gastrointestinal systems. nih.gov |

| Dihydroindole Derivatives | Sunitinib (contains an oxindole (B195798), related to dihydroindole) | Anti-tumor agent used in cancer therapy. researchgate.net |

| Synthetic Indoles | Indomethacin | Non-steroidal anti-inflammatory drug (NSAID). nih.gov |

Overview of Key Research Areas Pertaining to 6-methoxy-3-methyl-2,3-dihydro-1H-indole and its Derivatives

Research focusing on 6-methoxy-3-methyl-2,3-dihydro-1H-indole and its derivatives is primarily concentrated in the domain of synthetic and medicinal chemistry. The molecule serves as a valuable intermediate and scaffold for the creation of more elaborate compounds designed for specific biological functions.

Key research areas include:

Development of Novel Synthetic Methodologies: Chemists explore efficient and stereoselective methods to synthesize substituted dihydroindoles. The synthesis of specific isomers of 6-methoxy-3-methyl-2,3-dihydro-1H-indole is a target for organic synthesis research, often involving the reduction of a corresponding 6-methoxy-3-methyl-1H-indole or cyclization strategies. nih.gov

Medicinal Chemistry and Drug Discovery: The dihydroindole scaffold is being actively investigated for the development of new therapeutic agents. Derivatives are synthesized and screened for a variety of biological activities. Based on the known properties of related compounds, derivatives of 6-methoxy-3-methyl-2,3-dihydro-1H-indole are investigated for potential neuroprotective, antioxidant, and anticancer activities. researchgate.netnih.govchim.it Specifically, the structural similarity to melatonin suggests that its derivatives could be explored as melatonin receptor ligands. nih.gov

Structure-Activity Relationship (SAR) Studies: Researchers synthesize analogues of 6-methoxy-3-methyl-2,3-dihydro-1H-indole by modifying the substituents on the ring system. These studies aim to understand how specific structural features, such as the position and nature of the methoxy and methyl groups, influence the compound's biological efficacy and target selectivity. This systematic approach is fundamental to rational drug design.

While research on this specific molecule may not be as extensive as for the broader indole class, its role as a building block ensures its continued relevance in the quest for novel and effective chemical entities for scientific and therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-6-11-10-5-8(12-2)3-4-9(7)10/h3-5,7,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSQQJBROFAVMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 6 Methoxy 3 Methyl 2,3 Dihydro 1h Indole Derivatives

Oxidation Reactions of the Dihydroindole System

The 2,3-dihydroindole nucleus is susceptible to oxidation, which can lead to various products depending on the oxidant and the substitution pattern of the molecule. A primary transformation is the aromatization to the corresponding indole (B1671886). In solution, 2,3-dihydroindoles can be sensitive to oxidation, which may result in the aromatization of the indole ring. mdpi.com For instance, certain substituted indolines undergo oxidation to form the aromatic indole structure, particularly when subjected to specific reaction conditions. mdpi.com

Another significant oxidation pathway for dihydroindole derivatives, especially those with substitution at the 3-position, is the formation of 2-oxindoles. mdpi.com This conversion involves the oxidation of the carbon atom adjacent to the nitrogen within the heterocyclic ring. The specific outcome of the oxidation—whether it leads to aromatization or the formation of an oxindole (B195798)—can be influenced by the nature of the substituents on the indoline (B122111) core. mdpi.com

The Elbs and Boyland-Sims peroxydisulfate (B1198043) oxidation reactions represent methods for introducing hydroxyl groups onto aromatic rings, including heterocyclic systems. beilstein-journals.org While these reactions are traditionally applied to phenols and aromatic amines to produce hydroxylated derivatives, their principles can be extended to activated aromatic systems like methoxy-substituted dihydroindoles. beilstein-journals.org The reaction mechanism for aromatic amines involves the formation of an intermediate hydroxylamine (B1172632) derivative. beilstein-journals.org

| Reactant Type | Reagent/Condition | Product Type | Reference |

| Substituted 2,3-dihydroindole | Oxidation in solution (e.g., in NMR tube) | Aromatic Indole | mdpi.com |

| 3,3-disubstituted indoline | Oxidation in solution (e.g., in NMR tube) | 2-Oxindole | mdpi.com |

| Aromatic Amines (general) | Peroxydisulfate | Hydroxylated Aromatic Amines | beilstein-journals.org |

Reduction Chemistry of Functional Groups within Dihydroindole Derivatives

The synthesis of 2,3-dihydroindoles often involves the reduction of the corresponding indole or oxindole precursors. nih.gov Various reducing agents, particularly boron hydrides, have been effectively used to reduce functional groups in 2-oxindole and 2-chloroindole molecules to yield dihydroindole derivatives. mdpi.comnih.gov This highlights the relative stability of the dihydroindole core to certain reductive conditions, allowing for the chemoselective reduction of other functionalities within the molecule.

For example, studies have demonstrated the possibility of chemoselectively reducing a nitrile group in the presence of an amide function on a related heterocyclic system. nih.gov This selectivity is crucial for the synthesis of complex, polyfunctional molecules. Furthermore, the choice of protecting groups and reducing agents is critical. Under specific conditions with certain boron hydrides, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom can be reduced to a methyl group. mdpi.com

The strategic reduction of precursors is a cornerstone in synthesizing new analogs of neuroprotective and antioxidant compounds based on the 2,3-dihydroindole framework. mdpi.comnih.gov

| Precursor System | Reducing Agent | Key Transformation | Reference |

| 2-Oxindoles / 2-Chloroindoles | Boron Hydrides | Reduction to 2,3-dihydroindoles | mdpi.comnih.gov |

| Boc-protected Dihydroindoles | Specific Boron Hydrides | Reduction of Boc group to Methyl | mdpi.com |

| Polyfunctional Oxindoles | Boron Hydrides | Chemoselective reduction (e.g., nitrile over amide) | nih.gov |

Cycloaddition Reactions of Dihydroindole Systems

Cycloaddition reactions are powerful tools for constructing complex cyclic and polycyclic architectures. While the aromatic indole system is a common participant in these reactions, the 2,3-dihydroindole core can also be involved, often through transformations of appended functional groups.

One notable type is the [3+2] cycloaddition. For instance, the reaction of diazomethane (B1218177) with indole derivatives bearing an exocyclic double bond can proceed via a [3+2] cycloaddition mechanism. mdpi.com Similarly, 1,3-dipolar cycloadditions using push-pull dipoles generated from the Rh(II)-catalyzed reaction of diazo imides have been successfully employed to create novel pentacyclic compounds from vinyl-substituted indoles. nih.gov The efficiency and stereocontrol of such reactions are highly dependent on conformational factors in the transition state. nih.gov

The Diels-Alder, or [4+2] cycloaddition, is another key reaction. The intramolecular Diels-Alder reaction of N-phenylsulfonylindolyl-substituted systems has been explored as a route to complex alkaloids. nih.gov A variation of this, the Povarov reaction, which is a BF3·OEt2-catalyzed [4+2] cycloaddition, is used to synthesize quinoline (B57606) derivatives from anilines, aldehydes, and activated alkenes. mdpi.com This methodology could be conceptually applied to dihydroindole-derived anilines.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| [3+2] Cycloaddition | Diazomethane and unsaturated indole derivative | Not specified | Spiro-pyrazoline derivative | mdpi.com |

| 1,3-Dipolar Cycloaddition | Diazo imides and alkenyl/heteroaromatic π-bonds | Rh(II) catalyst | Novel pentacyclic compounds | nih.gov |

| [4+2] Cycloaddition (IMDAF) | N-phenylsulfonylindolyl-substituted furanyl carbamates | Thermal | Polycyclic indole derivatives | nih.gov |

| [4+2] Cycloaddition (Povarov) | Anilines, Aldehydes, Alkenes | BF3·OEt2 | Tetrahydroquinolines | mdpi.com |

Rearrangement Pathways of 2,3-Dihydroindole Structures

The 2,3-dihydroindole skeleton can serve as a precursor to more complex alkaloid structures through various rearrangement reactions. These pathways are often key steps in the total synthesis of natural products.

A significant example is the Wolff rearrangement. In the synthesis of dihydroindole Aspidosperma alkaloids, a photo-Wolff rearrangement was employed as a crucial step for modulating the redox state of a side chain. acs.org This reaction typically involves the conversion of an α-diazoketone into a ketene (B1206846), which can then be trapped by a nucleophile to form a new C-C bond, often with a ring contraction or migration. Protecting the dihydroindole nitrogen was found to be essential to prevent undesired side reactions during this rearrangement. acs.org

Another powerful transformation is the aza-Cope rearrangement. Specifically, a Mannich-directed 2-azonia- chim.itchim.itsigmatropic rearrangement has been used to stereoselectively prepare 9a-arylhydrolilolidines, which are key intermediates in the synthesis of Aspidosperma alkaloids. acs.org This type of rearrangement involves the thermally or acid-catalyzed reorganization of a 1,5-diene system containing a nitrogen atom, leading to a constitutional isomer. The stereoselectivity of such ring-enlargement reactions is often high, dictated by the initial stereochemistry of the substrate. acs.org

| Rearrangement Type | Precursor Structure | Key Transformation | Application | Reference |

| Wolff Rearrangement | α-diazoketone on a dihydroindole framework | Conversion of diazoketone to a carboxylic acid derivative via a ketene intermediate | Synthesis of (+)-17-demethoxy-N-acetylcylindrocarine | acs.org |

| 2-Azonia- chim.itchim.itSigmatropic Rearrangement | Amino alcohol derived from a dihydroindole precursor | Stereoselective ring enlargement | Synthesis of 9a-arylhydrolilolidines (Aspidosperma alkaloid precursors) | acs.org |

Spectroscopic Characterization Techniques and Structural Elucidation in 6 Methoxy 3 Methyl 2,3 Dihydro 1h Indole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of 6-methoxy-3-methyl-2,3-dihydro-1H-indole. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms can be established.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For 6-methoxy-3-methyl-2,3-dihydro-1H-indole, the spectrum is expected to show distinct signals for the aromatic protons, the protons on the heterocyclic ring, the methoxy (B1213986) group protons, and the methyl group protons.

The aromatic region would display signals corresponding to the three protons on the substituted benzene (B151609) ring. The proton at C7 is expected to be a doublet, coupled to the proton at C5. The proton at C5 would appear as a doublet of doublets, being coupled to both H7 and H4. The proton at H4 would likely appear as a doublet.

In the aliphatic region, the protons of the dihydro-pyrrole ring (C2 and C3) would show complex splitting patterns. The proton at C3, being a methine group adjacent to a chiral center, would appear as a multiplet. The two protons at C2 are diastereotopic and would present as two separate signals, each likely a doublet of doublets due to geminal coupling with each other and vicinal coupling with the proton at C3. A broad singlet for the N-H proton is also expected, which may or may not show coupling depending on the solvent and concentration.

The spectrum would also feature two sharp singlets in the upfield region: one for the three protons of the methoxy group (-OCH₃) and a doublet for the three protons of the methyl group at C3 (-CH₃), coupled to the C3 proton.

Table 1: Predicted ¹H NMR Data for 6-methoxy-3-methyl-2,3-dihydro-1H-indole (Note: Data is predicted based on analysis of structurally similar compounds. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | ~3.5 - 4.5 | broad singlet | - |

| H-7 | ~6.90 | d | ~8.0 |

| H-5 | ~6.60 | dd | ~8.0, 2.5 |

| H-4 | ~6.55 | d | ~2.5 |

| OCH₃ | ~3.75 | s | - |

| H-3 | ~3.40 | m | - |

| H-2a | ~3.25 | dd | ~10.0, 8.0 |

| H-2b | ~2.80 | dd | ~10.0, 7.0 |

| C3-CH₃ | ~1.25 | d | ~6.5 |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 6-methoxy-3-methyl-2,3-dihydro-1H-indole, ten distinct signals are expected, corresponding to its ten carbon atoms. The chemical shifts are influenced by the electronic environment of each carbon.

The aromatic carbons (C3a, C4, C5, C6, C7, C7a) would resonate in the downfield region (typically 110-160 ppm). The carbon attached to the methoxy group (C6) would be the most deshielded among them. The aliphatic carbons of the indoline (B122111) core (C2, C3), the methyl group, and the methoxy group would appear in the upfield region. The presence of the nitrogen atom causes the adjacent C2 and C7a carbons to be shifted downfield compared to a simple alkane.

Table 2: Predicted ¹³C NMR Data for 6-methoxy-3-methyl-2,3-dihydro-1H-indole (Note: Data is predicted based on analysis of structurally similar compounds. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-6 | ~156.0 |

| C-7a | ~145.0 |

| C-3a | ~133.0 |

| C-7 | ~125.0 |

| C-5 | ~114.0 |

| C-4 | ~112.0 |

| OCH₃ | ~55.8 |

| C-2 | ~57.0 |

| C-3 | ~36.0 |

| C3-CH₃ | ~21.0 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D-NMR experiments are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link the proton signals from Table 1 to their corresponding carbon signals in Table 2. For instance, the proton signal at ~3.75 ppm would correlate with the carbon signal at ~55.8 ppm, confirming the OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations would include:

The methoxy protons (~3.75 ppm) correlating to the C6 carbon (~156.0 ppm).

The C3-methyl protons (~1.25 ppm) correlating to the C3 (~36.0 ppm) and C2 (~57.0 ppm) carbons.

The N-H proton correlating to C2, C3a, and C7a.

The aromatic proton H7 (~6.90 ppm) correlating to C5 and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing through-space correlations. It is particularly useful for determining stereochemistry and the relative orientation of substituents. A key NOESY correlation would be expected between the C3 proton and the protons of its attached methyl group. Correlations between the C2 protons and the C7 proton would also help confirm the indoline ring structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Table 3: Predicted IR Absorption Bands for 6-methoxy-3-methyl-2,3-dihydro-1H-indole (Note: Data is predicted based on characteristic vibrational frequencies.)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Secondary Amine (Indoline) |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2960-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1610, 1500 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl-Alkyl Ether |

| ~850-800 | C-H Bend (out-of-plane) | Substituted Benzene |

The presence of a distinct peak around 3400 cm⁻¹ is characteristic of the N-H bond in the indoline ring. The aromatic C=C stretching bands and the strong C-O stretching band from the methoxy group are also key diagnostic features.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in 6-methoxy-3-methyl-2,3-dihydro-1H-indole is the methoxy-substituted benzene ring. The saturation of the pyrrole (B145914) ring means it does not contribute to the conjugation in the same way as in an indole (B1671886) molecule. The spectrum is expected to be similar to that of a substituted aniline (B41778) or anisole.

Table 4: Predicted UV-Vis Absorption Maxima for 6-methoxy-3-methyl-2,3-dihydro-1H-indole (Note: Data is predicted based on analysis of similar chromophores.)

| λmax (nm) | Electronic Transition | Chromophore |

| ~240-250 | π → π | Benzene Ring |

| ~290-300 | π → π | Benzene Ring |

The methoxy group and the nitrogen atom of the indoline ring act as auxochromes, which typically cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. For 6-methoxy-3-methyl-2,3-dihydro-1H-indole (C₁₀H₁₃NO), the molecular weight is 163.22 g/mol .

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺·) at an m/z value of 163. The fragmentation pattern is critical for structural confirmation. Key fragmentation pathways would likely include:

Loss of a methyl group: A significant peak would be expected at m/z 148, corresponding to the loss of the methyl group from the C3 position ([M-15]⁺). This results in a stable, secondary benzylic carbocation.

Benzylic Cleavage: Cleavage of the C2-C3 bond can lead to various fragments.

Loss of methoxy radical: A peak at m/z 132 corresponding to the loss of ·OCH₃ ([M-31]⁺) might be observed.

Table 5: Predicted Key Fragments in the Mass Spectrum of 6-methoxy-3-methyl-2,3-dihydro-1H-indole (Note: Data is predicted based on molecular structure and common fragmentation patterns.)

| m/z Value | Ion Structure |

| 163 | [C₁₀H₁₃NO]⁺· (Molecular Ion) |

| 148 | [M - CH₃]⁺ |

| 132 | [M - OCH₃]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture

While crystallographic data for the specific title compound is not available, research on closely related indole derivatives offers valuable insights into the structural characteristics that might be anticipated. For instance, studies on various substituted indoles and dihydroindoles have consistently utilized X-ray crystallography to establish their molecular architecture. These studies reveal how different substituents on the indole ring system influence molecular geometry and intermolecular interactions, such as hydrogen bonding and π–π stacking, which in turn govern the macroscopic properties of the material.

The generation of a detailed analysis for 6-methoxy-3-methyl-2,3-dihydro-1H-indole, including specific data tables on crystallographic parameters, awaits the successful crystallization of the compound and its subsequent analysis by X-ray diffraction. Such a study would provide foundational knowledge for understanding its structure-property relationships.

Medicinal Chemistry Research and Pharmacological Potential of the 6 Methoxy 3 Methyl 2,3 Dihydro 1h Indole Scaffold

Strategic Importance of Indole (B1671886) and Dihydroindole Cores in Drug Discovery and Development

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry due to its presence in a myriad of natural products and synthetic compounds with significant biological activities. chim.itrjptonline.org This scaffold's versatility stems from its ability to mimic peptide structures and engage in various interactions with biological macromolecules. chula.ac.th The indole ring system is a key component of the essential amino acid tryptophan and its metabolites, such as the neurotransmitter serotonin (B10506) and the neurohormone melatonin (B1676174), which underscores its inherent biocompatibility and relevance in physiological processes.

Indole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents. chula.ac.thijpsr.com The electronic properties of the indole ring allow for diverse chemical modifications, enabling the fine-tuning of a compound's pharmacological profile. chim.it

The reduction of the indole C2-C3 double bond to form a 2,3-dihydroindole, or indoline (B122111), core alters the geometry and electronic nature of the scaffold, transitioning from a planar, aromatic system to a more flexible, three-dimensional structure. This structural modification can lead to significant changes in biological activity and selectivity for specific targets. Dihydroindoles are also found in numerous natural products and have been explored for their potential in developing new therapeutic agents, including those with neuroprotective and antioxidant properties. mdpi.com

Structure-Activity Relationship (SAR) Investigations of 6-methoxy-3-methyl-2,3-dihydro-1H-indole Derivatives

The biological activity of a molecule is intricately linked to its chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how different functional groups and their positions on a scaffold influence its pharmacological effects. For the 6-methoxy-3-methyl-2,3-dihydro-1H-indole scaffold, SAR investigations focus on the contributions of the methoxy (B1213986) and methyl groups, as well as the stereochemistry of the molecule.

Positional and Substituent Effects on Bioactivity

The methyl group at the 3-position of the dihydroindole ring introduces a chiral center and adds steric bulk, which can influence both the molecule's conformation and its interaction with a biological target. The effect of such a substituent is highly dependent on the specific target and the binding pocket's topology.

Below is a table summarizing the effects of positional and substituent changes on the bioactivity of related indole derivatives.

| Scaffold Variation | Substituent/Position Change | Effect on Bioactivity (Example Target) |

| Indole | Methoxy group shifted from 5- to 6-position | Can retain high affinity for melatonin receptors in certain structural contexts. nih.gov |

| Indole | Halogen substitution at the 2-position | Can enhance affinity for melatonin receptors. nih.gov |

| Dihydroindole | Introduction of various substituents | Can modulate neuroprotective and antioxidant properties. mdpi.com |

| Indole | N-alkylation | Can significantly alter receptor binding and functional activity. nih.gov |

Stereochemical Considerations in Biological Interactions

The presence of a chiral center at the 3-position of 6-methoxy-3-methyl-2,3-dihydro-1H-indole means that it can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

Therefore, the stereochemistry of the 3-methyl group is a critical factor in the biological interactions of this scaffold. The spatial arrangement of the methyl group will determine how the molecule fits into a binding site and can influence the orientation of other key functional groups, such as the 6-methoxy group, for optimal interaction. The synthesis and biological evaluation of individual enantiomers are essential to fully characterize the pharmacological potential of this scaffold and to identify the more active and/or less toxic stereoisomer.

Research into Biological Target Interactions and Mechanisms of Action

Understanding how a compound interacts with its biological targets is fundamental to drug discovery. Research into the 6-methoxy-3-methyl-2,3-dihydro-1H-indole scaffold and its derivatives has explored their potential to modulate the activity of enzymes and bind to specific receptors.

Enzyme Inhibition and Modulation Research

Indole-based structures are known to interact with a wide variety of enzymes, acting as inhibitors or modulators. chula.ac.th The specific interactions of 6-methoxy-3-methyl-2,3-dihydro-1H-indole with enzymes are not extensively documented in publicly available research. However, the general class of indole derivatives has been investigated for the inhibition of enzymes such as kinases, histone methyltransferases, and others involved in various disease pathways. nih.gov The dihydroindole core, with its more flexible structure compared to the rigid indole, could offer unique binding modes and selectivity profiles for different enzyme targets. Further research is needed to screen this specific scaffold against a panel of enzymes to identify potential therapeutic targets.

Receptor Binding and Modulation Studies (e.g., Melatonin Receptors)

A significant area of research for indole and dihydroindole derivatives has been their interaction with G protein-coupled receptors (GPCRs), particularly melatonin receptors (MT1 and MT2). Melatonin, an indoleamine, plays a crucial role in regulating circadian rhythms, and its receptors are important targets for the treatment of sleep disorders and depression.

Studies have shown that the 5-methoxy group of melatonin is a key feature for high-affinity binding to its receptors. nih.gov However, modifications to the indole scaffold, including the position of the methoxy group and the saturation of the C2-C3 bond, have been explored to develop novel melatonin receptor ligands.

Research on 2,3-dihydroindole derivatives has demonstrated that this scaffold can serve as a basis for the synthesis of new melatonin analogues. mdpi.com A study on 1-(2-alkanamidoethyl)-6-methoxyindole derivatives, which are structurally related to the target compound, revealed that they can act as potent melatonin receptor agonists. nih.gov This suggests that the 6-methoxy-dihydroindole core could also interact with melatonin receptors. The 3-methyl group would likely influence the binding affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors.

The following table presents data on the melatonin receptor binding affinity of related indole and dihydroindole derivatives.

| Compound Class | Key Structural Features | Receptor Binding Affinity (Example) |

| 1-(2-Alkanamidoethyl)-6-methoxyindoles | 6-methoxyindole core | Affinity similar to melatonin for quail optic tecta melatonin receptors. nih.gov |

| 2,3-Dihydroindole Derivatives | Dihydroindole scaffold | Investigated as potential melatonin receptor ligands. mdpi.com |

| Melatonin Analogues | 5-methoxyindole core | High affinity for MT1 and MT2 receptors. nih.gov |

Investigations into DNA/RNA Interactions

The interaction of indole derivatives with nucleic acids is an area of interest, particularly concerning modifications that can enhance therapeutic potential. Research into chemically modified nucleic acids has shown that alterations, especially at the 2'-position of the furanose sugar, can confer special properties useful in antisense and antiviral therapies. One such modification is the 2'-O-methyl group. Studies using molecular dynamics simulations have been conducted on DNA-RNA hybrid duplexes to investigate the effect of 2'-O-methyl modification on their stability. nih.gov

The findings suggest that this modification steers the conformations of hybrid duplexes toward an A-RNA-like conformation. nih.gov A significant outcome observed is the reversal of thermodynamic stability; the 2'-O-methyl modification stabilizes the typically less stable DNA-RNA hybrid while destabilizing the more stable RNA-DNA duplex. nih.gov This shift is primarily attributed to increased hydrophobicity, which alters the hydration patterns and dynamics of the duplexes compared to their unmodified parent forms. nih.gov

Elucidation of Signaling Pathway Modulations

Derivatives of the methoxy-indole scaffold have been shown to modulate several critical signaling pathways, which is fundamental to their therapeutic potential in areas such as cancer and inflammation.

Tubulin Polymerization: Certain indole derivatives act as inhibitors of tubulin polymerization, a key process in cell division. nih.gov By binding to the colchicine site of tubulin, these compounds disrupt microtubule formation, which is a validated strategy in cancer chemotherapy. nih.gov The presence of a trimethoxy ring and specific methoxy substitutions on the indole structure can enhance this cytotoxic activity. nih.gov

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a crucial trigger in the development of certain cancers, like glioma, where its abnormal activation leads to unregulated cell growth and a poor prognosis. mdpi.com Oxindole (B195798) derivatives have been identified as inhibitors of this pathway, representing a promising therapeutic approach. mdpi.com

p53 Pathway: The p53 tumor suppressor pathway is often altered in cancer, frequently through the overexpression of its negative regulator, Murine Double Minute-2 (MDM2). mdpi.com Spirooxoindolepyrrolidine derivatives have been investigated as MDM2 inhibitors. mdpi.com These molecules aim to block the p53-MDM2 protein-protein interaction, thereby restoring the tumor-suppressive function of p53. mdpi.com

Inflammatory Pathways (iNOS, COX-2, NF-κB): In the context of inflammation, indole derivatives have demonstrated the ability to modulate key inflammatory mediators. Certain derivatives can reduce the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemrxiv.org Furthermore, they have been shown to significantly reduce the upregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are induced by lipopolysaccharides (LPS). chemrxiv.org Molecular docking studies suggest that these effects may be mediated through interactions with proteins like TNF-α and NF-κB. chemrxiv.org

NR4A1-Dependent Unfolded Protein Response (UPR): Oxidized analogs of certain di(1H-indol-3-yl)methyl compounds have been identified as potent and safe anti-cancer agents that function as inducers of the Unfolded Protein Response (UPR). oncotarget.com This activity is dependent on binding to the orphan nuclear receptor 4A1 (NR4A1), which leads to pro-apoptotic UPR signaling. oncotarget.com

Exploration of Therapeutic Research Areas

Neuroprotective and Antioxidant Research Potential

The indole scaffold is a key feature in compounds investigated for neuroprotective and antioxidant properties. Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a major contributor to neurodegenerative diseases. nih.gov

Research has shown that the incorporation of hydroxy and methoxy groups into related heterocyclic structures can enhance neuroprotective activity. mdpi.com In studies using SH-SY5Y neuroblastoma cells, a common model for neurodegenerative research, certain indole-based compounds have demonstrated protective effects against hydrogen peroxide (H₂O₂)-induced cytotoxicity and ROS production. nih.gov For example, while H₂O₂ treatment significantly reduces cell viability, pretreatment with specific indole derivatives can restore viability, indicating a strong neuroprotective effect. nih.gov

Another promising endogenous indole compound, indole-3-propionic acid (IPA), has shown potent neuroprotective properties against the toxicity induced by the amyloid beta-protein (Aβ), a hallmark of Alzheimer's disease. researchgate.net IPA effectively protects neurons against oxidative damage by scavenging hydroxyl radicals, with a capacity that has been reported to exceed that of melatonin. researchgate.net Unlike some other antioxidants, IPA does not appear to convert into reactive, pro-oxidant intermediates. researchgate.net The antioxidant mechanism for many such compounds involves scavenging free radicals directly and upregulating antioxidant enzymes and defense signaling pathways like Nrf2. nih.gov

Table 1: Neuroprotective Activity of Representative Indole Compounds against Induced Cytotoxicity

| Compound/Condition | Cell Line | Insult | Result |

|---|---|---|---|

| Indole Derivatives | SH-SY5Y | H₂O₂ (500 µM) | Significantly protected against H₂O₂-induced cytotoxicity and ROS production. nih.gov |

Anticancer Research and Target Pathways

The methoxy-indole scaffold is a prominent feature in the design of novel anticancer agents, with research targeting various human cancer cell lines and signaling pathways.

One key area of investigation is the inhibition of tubulin polymerization. Microtubules are essential for cell division, making them a prime target for chemotherapy. nih.gov A library of indole-linked chalcones based on phenstatin was synthesized, with one analog featuring 1-methyl and 2,3-methoxy substituents showing significant activity against the human oral cancer cell line SCC-29B with a GI₅₀ of 0.96 μmol/L. nih.gov Molecular docking confirmed that this compound binds at the colchicine binding site of tubulin. nih.gov

Other methoxy-indole derivatives have also been evaluated for their in vitro cell growth inhibition. The compound methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate demonstrated potent antitumoral activity against three human tumor cell lines: MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), and NCI-H460 (non-small cell lung cancer). researchgate.net Similarly, derivatives of 4,6-Dimethoxy-1H-indole have been synthesized and tested against the MCF-7 breast cancer cell line, with several compounds showing IC₅₀ values in the range of 31.06 to 51.23 µg/mL. researchgate.netresearchgate.net

The versatility of the indole scaffold allows for its use in targeting specific oncogenic pathways. In glioblastoma (GBM), which often involves the abnormal activation of the PI3K/AKT/mTOR pathway, oxindole derivatives have been developed as potential inhibitors. mdpi.com Additionally, to counteract the inhibition of the p53 tumor suppressor by MDM2, novel spirooxoindolepyrrolidine compounds have been investigated as MDM2 inhibitors in human GBM cell lines. mdpi.com

Table 2: Anticancer Activity of Selected Methoxy-Indole Derivatives

| Compound Class/Derivative | Cancer Cell Line(s) | Target/Mechanism | Reported Activity (IC₅₀/GI₅₀) |

|---|---|---|---|

| Indole-linked chalcone (analogue 15) | SCC-29B (Oral) | Tubulin Polymerization Inhibition | GI₅₀ = 0.96 μmol/L nih.gov |

| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | MCF-7 (Breast), A375-C5 (Melanoma), NCI-H460 (Lung) | Not specified | Potent growth inhibition researchgate.net |

| 4,6-Dimethoxy-1H-indole derivatives | MCF-7 (Breast) | Not specified | IC₅₀ = 31.06 - 51.23 µg/mL researchgate.netresearchgate.net |

Antimicrobial Research (Antibacterial, Antifungal, Antitubercular, Antiviral)

The rise of antimicrobial resistance has spurred the search for new bioactive compounds, and indole derivatives have emerged as a promising class of agents.

Synthetic indole derivatives have demonstrated efficacy against multidrug-resistant (MDR) gram-positive bacteria. nih.gov One such compound, SMJ-2, was found to have a multi-target mechanism, primarily inhibiting respiratory metabolism and disrupting membrane potential. nih.gov It also interferes with the mevalonate pathway, which ultimately leads to an increase in reactive oxygen species and subsequent pathogen destruction. nih.gov

Derivatives based on a 4,6-Dimethoxy-1H-indole core have been synthesized and shown to possess strong antimicrobial activity against various harmful bacterial species. researchgate.net Similarly, tris(1H-indol-3-yl)methylium salts have shown high in vitro activity against a range of bacteria, including antibiotic-sensitive and resistant strains, with minimum inhibitory concentrations (MICs) as low as 0.13–1.0 µg/mL. mdpi.com The proposed mechanism for these salts involves the formation of pores in the microbial cytoplasmic membrane, facilitating the entry of the molecule into the pathogen. mdpi.com

Further studies on substituted 2-hydroxynaphthalene-1-carboxanilides, which can be considered related structures, have identified compounds with broad-spectrum activity. For instance, 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide was active against a wide array of bacteria and mycobacteria, including resistant isolates, with MICs ranging from 0.3 to 92.6 μM. nih.gov

Table 3: Antimicrobial Activity of Selected Indole-Based Compounds

| Compound Class | Target Organisms | Mechanism of Action | Reported Activity (MIC) |

|---|---|---|---|

| Tris(1H-indol-3-yl)methylium salts | Antibiotic-sensitive and resistant bacteria | Pore formation in cytoplasmic membrane | 0.13–1.0 µg/mL mdpi.com |

| Synthetic indole derivative (SMJ-2) | Multidrug-resistant gram-positive bacteria | Inhibition of respiratory metabolism; membrane disruption | Not specified |

| 4,6-Dimethoxy-1H-indole derivatives | Various harmful bacterial species | Not specified | Good antimicrobial activity |

Anti-inflammatory Research

The indole nucleus is a key structural component in many compounds developed for their anti-inflammatory properties. These agents often work by modulating the production of inflammatory mediators.

In one study, indole derivatives of ursolic acid were synthesized and evaluated for their ability to inhibit nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells. chemrxiv.org A derivative containing a methyl group was found to be the most potent, with an NO inhibition of 48.3 ± 0.1%. chemrxiv.org These compounds were also shown to significantly reduce the LPS-induced upregulation of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, while upregulating the anti-inflammatory cytokine IL-10. chemrxiv.org The mechanism involves the downregulation of key inflammatory enzymes like iNOS and COX-2. chemrxiv.org

Another series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and synthesized to evaluate their impact on the production of pro-inflammatory cytokines in RAW264.7 cells. nih.gov One of the most potent compounds in this series, substituted with 2-chloropropylcarbonyl, exhibited significant inhibition of NO, IL-6, and TNF-α, with IC₅₀ values of 10.992 μM, 2.294 μM, and 12.901 μM, respectively. nih.gov These findings highlight the potential of hybrid molecules containing the indole scaffold to serve as effective anti-inflammatory agents. nih.gov

Table 4: Anti-inflammatory Activity of Indole Derivatives

| Compound Class | Cell Line | Key Findings | Reported Activity (IC₅₀ / % Inhibition) |

|---|---|---|---|

| Indole derivative of Ursolic Acid (Compound 6) | RAW 264.7 | Inhibition of Nitric Oxide (NO) production | 48.3 ± 0.1% inhibition chemrxiv.org |

| Indole derivative of Ursolic Acid (Compound 6) | RAW 264.7 | Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | Significant reduction chemrxiv.org |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (Compound 13b) | RAW264.7 | Inhibition of NO | IC₅₀ = 10.992 μM nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (Compound 13b) | RAW264.7 | Inhibition of IL-6 | IC₅₀ = 2.294 μM nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2'-O-methyl |

| Spirooxoindolepyrrolidine |

| Indole-3-propionic acid (IPA) |

| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate |

| 4,6-Dimethoxy-1H-indole |

| di(1H-indol-3-yl)methyl |

| SMJ-2 |

| tris(1H-indol-3-yl)methylium |

| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide |

| Ursolic acid |

| Indole-2-formamide benzimidazole[2,1-b]thiazole |

| 2-chloropropylcarbonyl |

| Melatonin |

| Phenstatin |

| Colchicine |

Other Emerging Pharmacological Research Applications (e.g., Antidiabetic, Antihypertensive)

The indole nucleus, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic therapeutic agents. ijrpr.comnih.gov Its unique structure allows for diverse interactions with various biological targets, leading to a wide spectrum of pharmacological activities. mdpi.com Consequently, indole derivatives have been extensively investigated for numerous therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective roles. nih.govresearchgate.net Among the emerging areas of interest are the potential applications of indole-based compounds in managing metabolic and cardiovascular diseases, such as diabetes and hypertension. researchgate.net

While the broader class of indole derivatives has been the subject of research for potential antidiabetic and antihypertensive effects, a comprehensive review of publicly available scientific literature reveals a lack of specific studies focused on the pharmacological activities of 6-methoxy-3-methyl-2,3-dihydro-1H-indole in these particular therapeutic areas. Research has often centered on other isomers or more complex derivatives of the indole scaffold.

Antidiabetic Potential of the Methoxy-Indole Scaffold

The investigation into indole derivatives as potential treatments for diabetes is an active area of research. researchgate.net The therapeutic promise of these compounds often lies in their ability to target various biological pathways involved in glucose metabolism. nih.gov

One notable example within the broader methoxy-indole class is 5-methoxyindole-2-carboxylic acid (MICA). This compound has been studied for its potent hypoglycemic effects, which are attributed to the inhibition of hepatic gluconeogenesis. researchgate.netunthsc.edu Although MICA is structurally different from 6-methoxy-3-methyl-2,3-dihydro-1H-indole, its investigation highlights that methoxy-substituted indoles can be designed to interact with key enzymes in glucose regulation. However, studies on MICA also noted toxicity concerns in animal models, underscoring the need for careful structural modification and evaluation. nih.gov The influence of the position of the methoxy group on the indole ring is a critical factor in determining the biological activity of these compounds. researchgate.net

Currently, there are no specific research findings or data tables detailing the antidiabetic activity, such as effects on glucose uptake or enzyme inhibition, for the 6-methoxy-3-methyl-2,3-dihydro-1H-indole scaffold itself.

Antihypertensive Potential of the Indole Scaffold

The indole framework is also present in several compounds investigated for cardiovascular effects, including antihypertensive activity. nih.gov The mechanism of action for these derivatives can vary, ranging from beta-adrenergic receptor antagonism to direct vasodilation. nih.gov

For instance, research into a series of aryloxypropanolamines featuring a 3-indolyl-tert-butyl moiety demonstrated that specific indole derivatives could exhibit significant antihypertensive effects in spontaneously hypertensive rats. nih.gov These findings indicate that the indole nucleus can serve as a valuable scaffold for developing new antihypertensive agents. However, this research focused on complex derivatives and not on the specific 6-methoxy-3-methyl-2,3-dihydro-1H-indole structure.

As with its antidiabetic potential, there is a notable absence of published studies and, therefore, no available data on the antihypertensive properties of 6-methoxy-3-methyl-2,3-dihydro-1H-indole. Further research would be necessary to determine if this specific scaffold confers any activity related to blood pressure regulation.

Future Research Directions and Perspectives on 6 Methoxy 3 Methyl 2,3 Dihydro 1h Indole

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of dihydroindoles typically involves the reduction of corresponding indole (B1671886) derivatives or multi-step procedures starting from functionalized 2-oxindoles. nih.govnih.gov While effective, traditional methods can sometimes rely on harsh reagents or generate significant waste. The future of synthesizing 6-methoxy-3-methyl-2,3-dihydro-1H-indole and its analogs lies in the adoption of green chemistry principles. tandfonline.com These approaches aim to reduce environmental impact, improve safety, and increase efficiency. mdpi.comejcmpr.com

Key areas for future development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase yields, and often allows for solvent-free reactions, minimizing waste. tandfonline.com

Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without the need for a catalyst simplifies purification and reduces costs and potential toxicity from residual metals. researchgate.netacs.org

Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or deep-eutectic liquids aligns with the goals of sustainable chemistry. tandfonline.com

One-Pot Reactions: Designing multi-component reactions where several synthetic steps are carried out in a single reaction vessel improves efficiency and reduces the need for intermediate purification steps. chim.it

| Approach | Conventional Method Characteristics | Green Chemistry Alternative & Benefits |

|---|---|---|

| Energy Source | Prolonged heating with oil baths or heating mantles | Microwave Irradiation: Rapid, uniform heating, reduced reaction times. tandfonline.com |

| Solvents | Use of volatile, often toxic, organic solvents (e.g., Toluene, DMF) | Solvent-free conditions or use of benign solvents like water or ethanol. researchgate.net |

| Catalysts | Heavy metal catalysts that require removal from the final product | Development of catalyst-free reactions or use of recyclable nanocatalysts. mdpi.com |

| Process | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions to increase atom economy and efficiency. chim.it |

Future research will focus on adapting these green methodologies to the specific synthesis of 6-methoxy-3-methyl-2,3-dihydro-1H-indole, making its production more economically and environmentally viable.

High-Throughput Screening and Lead Optimization Efforts for Dihydroindole-Based Chemical Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds against a specific biological target. nih.govewadirect.comnih.gov Creating a diverse chemical library based on the 6-methoxy-3-methyl-2,3-dihydro-1H-indole scaffold is a critical next step. This library would contain numerous analogs with variations at different positions of the dihydroindole ring.

The process involves:

Library Design and Synthesis: A collection of diverse dihydroindole derivatives would be synthesized to explore a wide chemical space.

HTS Campaigns: The library would be screened using automated, miniaturized assays against various biological targets, such as enzymes or receptors, to identify initial "hits"—compounds that show activity in the assay. nih.gov

Hit-to-Lead Optimization: Promising hits from the HTS campaign undergo a process of lead optimization. altasciences.comnih.gov This involves iterative chemical modifications to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). This phase aims to convert a promising hit into a viable drug candidate. tandfonline.comnih.gov

Focused screening libraries, which contain compounds designed to interact with specific target families like kinases or G-protein-coupled receptors, have been shown to have higher hit rates and can be a cost-effective strategy. thermofisher.com

Synergistic Integration of Computational and Experimental Research

The integration of computational chemistry with experimental validation offers a powerful, resource-efficient approach to drug discovery. nih.gov For 6-methoxy-3-methyl-2,3-dihydro-1H-indole, this synergy can accelerate the identification of promising derivatives and elucidate their mechanisms of action.

In Silico Screening: Computational techniques like molecular docking can be used to predict how well different dihydroindole derivatives will bind to the three-dimensional structure of a target protein. thesciencein.orgajchem-a.comfrontiersin.orgnih.gov This allows for the virtual screening of large libraries of compounds, prioritizing those with the highest predicted binding affinity for laboratory synthesis and testing. ewadirect.com

Predicting ADME Properties: Computational models can predict the pharmacokinetic and toxicological (ADMET) properties of compounds before they are synthesized, helping to eliminate candidates that are likely to fail later in development. nih.gov

Guiding Experimental Design: The insights gained from computational studies, such as predicted binding modes, can inform the design of new analogs and guide experiments to confirm the mechanism of action. nih.govscispace.com For example, docking studies might predict a key hydrogen bond interaction, which can then be tested experimentally by synthesizing an analog where that interaction is removed.

This iterative cycle of computational prediction followed by experimental validation significantly streamlines the drug discovery process.

Identification and Validation of Novel Biological Targets for Dihydroindole Derivatives

The indole nucleus and its derivatives are known to interact with a wide array of biological targets, demonstrating their versatility as pharmacological agents. ontosight.ai A key area of future research will be to identify and validate the specific molecular targets of 6-methoxy-3-methyl-2,3-dihydro-1H-indole and its analogs.

Potential target classes for dihydroindole derivatives include:

Protein Kinases: Kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in diseases like cancer. nih.gov The indole scaffold is a common feature in many kinase inhibitors, and screening against a panel of kinases could reveal novel activities. nih.govmdpi.comgoogle.com

Melatonin (B1676174) Receptors: Given the structural similarities to melatonin, dihydroindole derivatives could potentially modulate melatonin receptors, which are involved in regulating circadian rhythms and have neuroprotective properties. nih.govnih.gov

Cyclooxygenase (COX) Enzymes: Some indole derivatives have shown activity as inhibitors of COX enzymes, which are key targets for anti-inflammatory drugs. ajchem-a.com

Other Targets: The broad biological activity of indoles suggests potential interactions with various other targets, including ion channels, nuclear receptors, and enzymes involved in metabolic pathways. ontosight.ai

Target identification can be achieved through methods such as affinity chromatography, proteomics, and cell-based phenotypic screens, followed by validation to confirm that interaction with the target is responsible for the observed biological effect.

| Target Class | Biological Role | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases (e.g., CDK, PI3K, TK) | Cell cycle regulation, signal transduction | Oncology | nih.govnih.gov |

| Melatonin Receptors (MT1, MT2) | Circadian rhythm, neuroprotection | Neurology, Sleep Disorders | nih.gov |

| Cyclooxygenase (COX-1, COX-2) | Inflammation, pain signaling | Inflammation, Pain Management | ajchem-a.com |

| Histone Methyltransferases (e.g., EZH2) | Epigenetic regulation | Oncology | nih.gov |

Applications of 6-methoxy-3-methyl-2,3-dihydro-1H-indole in Chemical Biology Probes and Tools

Beyond direct therapeutic applications, 6-methoxy-3-methyl-2,3-dihydro-1H-indole can serve as a scaffold for the development of chemical probes. mskcc.org These specialized molecules are invaluable tools for studying complex biological systems, allowing researchers to investigate the function, location, and interactions of specific proteins. olemiss.edu

To be an effective chemical probe, a molecule should be potent and selective for its target. The dihydroindole core can be chemically modified to create various types of probes:

Fluorescent Probes: By attaching a fluorescent dye (a fluorophore), the probe can be used to visualize the location of its target protein within cells using microscopy. nih.gov

Biotinylated Probes: Adding a biotin (B1667282) tag allows for the isolation of the target protein and its binding partners from cell lysates, a technique known as affinity pull-down mass spectrometry. mskcc.org

Radiolabeled Probes: Incorporating a radioactive isotope (e.g., ¹⁸F) allows the probe to be used in imaging techniques like Positron Emission Tomography (PET) to visualize the distribution of the target in living organisms. researchgate.net

Photo-affinity Probes: These probes contain a light-activated group that forms a permanent covalent bond with the target protein upon UV irradiation, enabling definitive identification of the binding site.

The development of such probes based on the 6-methoxy-3-methyl-2,3-dihydro-1H-indole structure would provide powerful tools to dissect biological pathways and validate it as a therapeutic target. nih.gov

Q & A

Q. What are the standard synthetic routes for 6-methoxy-3-methyl-2,3-dihydro-1H-indole, and how can intermediates be characterized?

The synthesis typically begins with 6-methoxyindole as a precursor. Acetylation at the 3-position is achieved using acetic anhydride in the presence of pyridine, followed by methylation to introduce the 3-methyl group . Intermediates are characterized via HPLC for purity assessment (e.g., reaction monitoring as in ) and spectral techniques (e.g., , ) to confirm structural integrity . For crystalline intermediates, single-crystal X-ray diffraction can resolve bond angles and dihedral angles (e.g., 64.48° between indole and phenyl rings in related structures) .

Q. How is the purity and structural integrity of 6-methoxy-3-methyl-2,3-dihydro-1H-indole validated post-synthesis?

Purity is assessed using HPLC (e.g., ≥98% purity criteria in ) and melting point analysis (e.g., mp 199–201°C for analogous indole-carboxylic acids ). Structural validation employs NMR spectroscopy (e.g., chemical shifts for methoxy and methyl groups) and IR spectroscopy (e.g., characteristic indole N–H stretches at ~3400 cm) . Recrystallization from solvents like DMF/acetic acid mixtures ensures high crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized for electrophilic substitution in synthesizing derivatives of 6-methoxy-3-methyl-2,3-dihydro-1H-indole?

Catalyst choice and temperature critically influence yields. For example, iodine (10 mol%) in acetonitrile at 40°C achieves 98% yield in electrophilic substitutions, outperforming FeCl (67%) or AlCl (10%) under similar conditions . Systematic optimization should screen solvents (e.g., MeCN vs. acetic acid), catalyst loadings, and reaction times (e.g., 5–24 hours) .

Q. What strategies address low yields in multi-step syntheses of complex indole derivatives like 6-methoxy-3-methyl-2,3-dihydro-1H-indole?

Key strategies include:

- Protecting groups : Use tert-butyl or benzyl groups to shield reactive sites during functionalization (e.g., bromination at the 6-position ).

- Purification : Flash chromatography (e.g., cyclohexane/EtOAC gradients ) or selective recrystallization removes byproducts.

- Stepwise monitoring : Intermediate characterization via TLC or HPLC prevents cumulative errors .

Q. How can researchers reconcile discrepancies in reported yields for iodine-catalyzed reactions of indole derivatives?

Yield variations often stem from differences in substrate electronic effects (e.g., electron-donating methoxy groups vs. electron-withdrawing substituents) or reaction setup (e.g., anhydrous conditions, inert atmospheres). For example, iodine-catalyzed reactions at 80°C yield 95% vs. 51% at room temperature . Controlled studies under standardized conditions (solvent purity, catalyst freshness) are recommended.

Methodological and Analytical Questions

Q. What in vitro assays are used to evaluate the bioactivity of 6-methoxy-3-methyl-2,3-dihydro-1H-indole?

- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains .

- Enzyme inhibition : Kinase or receptor-binding assays (e.g., Flt3 inhibition using ATP-competitive probes ).

- Cytotoxicity : MTT or apoptosis assays in cancer cell lines (e.g., indole derivatives tested for IC values ).

Q. How are regioselectivity challenges managed during functionalization of the indole core?

- Directing groups : Methoxy groups at the 6-position direct electrophiles to the 3-position via steric and electronic effects .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids target halogenated positions (e.g., 6-bromo derivatives ).

Data Interpretation and Reporting

Q. How should researchers interpret conflicting spectral data for indole derivatives?

Contradictions in peaks (e.g., methoxy vs. methyl resonances) may arise from solvent effects or tautomerism . Use deuterated solvents (CDCl, DMSO-d) and 2D NMR (COSY, HSQC) to resolve ambiguities . For crystallography, validate bond lengths/angles against databases (e.g., CCDC entries ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.